

understanding the PROTAC technology behind MT-802

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Compound of Interest

Compound Name: MT-802

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An In-depth Technical Guide to the PROTAC Technology Behind **MT-802**

Introduction

MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[2] **MT-802** was developed to address acquired resistance to covalent BTK inhibitors like ibrutinib, particularly the C481S mutation, which is a common resistance mechanism in chronic lymphocytic leukemia (CLL).[3] This guide provides a detailed overview of the core technology, mechanism of action, quantitative data, and experimental protocols associated with **MT-802**.

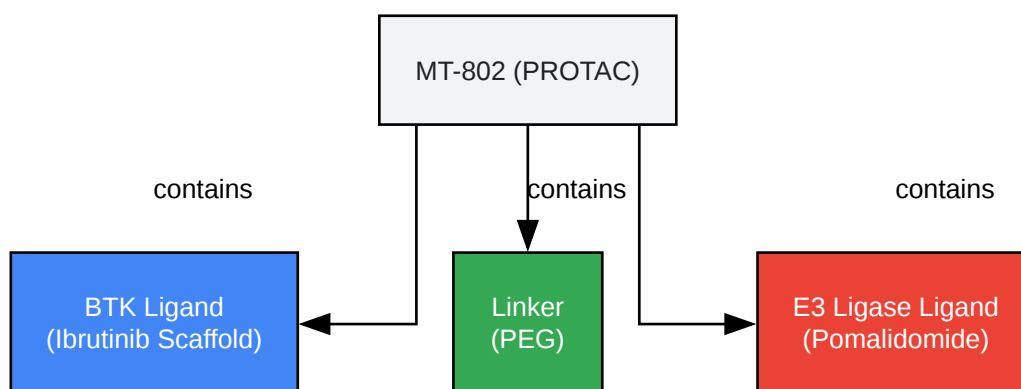
Core PROTAC Technology of MT-802

MT-802 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[3]

- **BTK Ligand:** The BTK-targeting component of **MT-802** is based on a modified, reversible ibrutinib scaffold.[2] Unlike ibrutinib, it does not form a covalent bond with BTK, allowing it to bind to both wild-type (WT) and C481S mutant BTK.[3]

- E3 Ligase Ligand: **MT-802** utilizes a pomalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3]
- Linker: A polyethylene glycol (PEG) linker connects the BTK ligand and the CRBN ligand, providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex.[3]

The logical relationship between these components is illustrated in the following diagram.



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Figure 1: Core components of the **MT-802** PROTAC molecule.

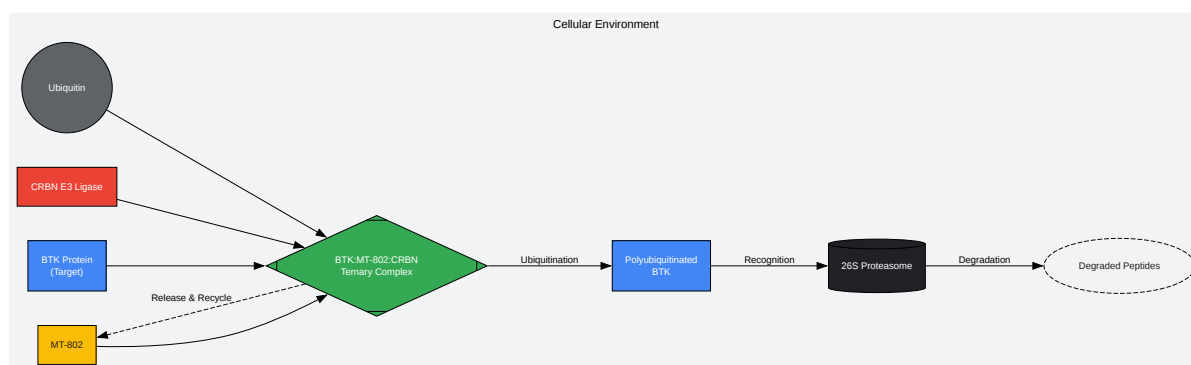
Mechanism of Action

MT-802 functions by inducing the proximity of BTK to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][4] The key steps are as follows:

- Ternary Complex Formation: **MT-802** simultaneously binds to BTK and CRBN, forming a BTK:**MT-802**:CRBN ternary complex.[5]
- Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.[2]
- Proteasomal Degradation: The polyubiquitinated BTK is recognized and degraded by the 26S proteasome.[2]

- Catalytic Cycle: After inducing degradation, **MT-802** is released and can bind to another BTK molecule, enabling a catalytic mode of action.[2]

This process is effective against both wild-type and C481S mutant BTK, as the non-covalent binding of the warhead is sufficient for the transient interaction required for ubiquitination.[2][3]



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Figure 2: Mechanism of action of **MT-802** leading to BTK degradation.

Quantitative Data

MT-802 has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in various cellular assays.

Parameter	Wild-Type BTK	C481S Mutant BTK	Cell Line / Assay	Reference
DC ₅₀ (nM)	14.6	14.9	XLAs cells	[6]
9.1	-	NAMALWA cells	[7]	
~1 (general potency)	~1 (general potency)	Not specified	[4][8][9]	
D _{max}	>99% at 250 nM	>99% at 250 nM	NAMALWA cells	[10]
IC ₅₀ (nM)	18.11	-	TR-FRET Binding Assay	[6]
46.9	20.9	Not specified	[7]	
~50	~20	In vitro kinase assay	[10]	
Binding Affinity (CRBN)	IC ₅₀ = 1.258 μM	-	TR-FRET Binding Assay	[6]

Table 1: Quantitative Degradation and Binding Data for **MT-802**.

While potent in cellular assays, the pharmacokinetic properties of **MT-802** in mice indicated challenges for in vivo development.

Parameter	Value	Species	Reference
Clearance (Cl)	1662 mL/min/kg	Mouse	[3]
**Half-Life (t _{1/2}) **	0.119 h	Mouse	[3]

Table 2: Pharmacokinetic Properties of **MT-802** in Mice (IV administration at 1 mg/kg).

Experimental Protocols

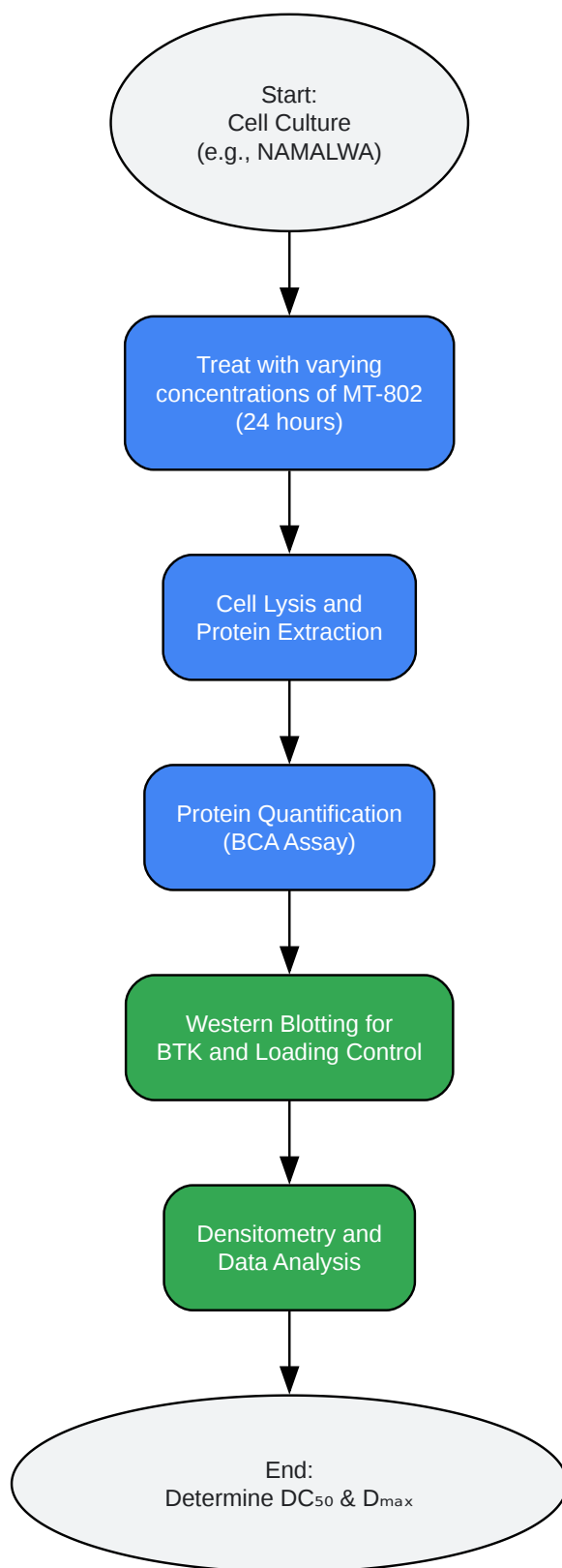
Detailed methodologies are crucial for understanding and reproducing the characterization of **MT-802**.

Cell-Based BTK Degradation Assays

Objective: To determine the potency (DC_{50}) and maximal degradation (D_{max}) of **MT-802**.

Methodology:

- Cell Culture: Human B-cell lymphoma lines (e.g., NAMALWA) or HEK293T cells engineered to express WT or C481S mutant BTK are cultured under standard conditions.[3][6]
- Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of **MT-802** (e.g., 0.25 nM to 2.5 μ M) for a specified duration (e.g., 4 to 24 hours).[6][10][11]
- Cell Lysis: After incubation, cells are washed and lysed to extract total protein.
- Protein Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BTK and a loading control (e.g., GAPDH or β -actin).
- Data Analysis: Band intensities are quantified using densitometry. BTK levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC_{50} value is calculated by fitting the data to a dose-response curve.



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Figure 3: Experimental workflow for determining BTK degradation.

TR-FRET Binding Assays

Objective: To quantify the binding affinity (IC_{50}) of **MT-802** to BTK and CRBN.[6]

Methodology:

- Reagents: Recombinant tagged BTK and CRBN proteins, fluorescent probes, and **MT-802** are used.[5]
- Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a competition-based assay. The binding of a fluorescently labeled ligand (tracer) to the target protein results in a high FRET signal. A test compound (**MT-802**) that competes for the same binding site will displace the tracer, leading to a decrease in the FRET signal.
- Procedure: The assay is performed in a multi-well plate format. The target protein, tracer, and varying concentrations of **MT-802** are incubated together.
- Signal Detection: The HTRF signal is read after an incubation period.
- Data Analysis: The IC_{50} value is determined by plotting the percentage of inhibition against the logarithm of the **MT-802** concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action Confirmation Assays

Objective: To confirm that **MT-802**-mediated degradation is dependent on the proteasome and ternary complex formation.[10]

Methodology:

- Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., epoxomicin) or a NEDD8-activating enzyme inhibitor (e.g., MLN-4924) prior to and during treatment with **MT-802**. BTK levels are then assessed by Western blot. A rescue of BTK degradation confirms the involvement of the ubiquitin-proteasome system.[10]
- Competitive Antagonism: Cells are co-treated with **MT-802** and an excess of a BTK-binding molecule (e.g., ibrutinib) or a CRBN-binding molecule (e.g., pomalidomide). The prevention

of BTK degradation indicates that the activity of **MT-802** is dependent on its ability to bind both targets and form a ternary complex.[10]

Conclusion

MT-802 is a well-characterized BTK-degrading PROTAC that potently and effectively eliminates both wild-type and clinically relevant C481S mutant BTK in cellular models. Its mechanism of action, which relies on hijacking the CRBN E3 ligase to induce proteasomal degradation, offers a promising strategy to overcome resistance to traditional kinase inhibitors. While its pharmacokinetic profile has limited its direct clinical development, the insights gained from **MT-802** have been instrumental in advancing the design of next-generation BTK degraders with improved drug-like properties.[3]

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